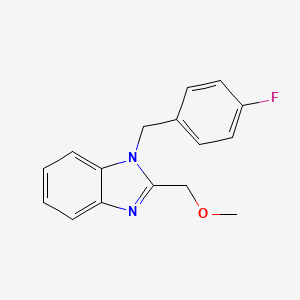![molecular formula C22H19N3O2 B5784483 N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5784483.png)
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide, also known as ML167, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecules that can selectively target specific proteins and enzymes, making it a promising candidate for drug development.
Mécanisme D'action
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide selectively inhibits the activity of PDE4D by binding to a specific site on the enzyme. PDE4D is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that regulates inflammation. By inhibiting PDE4D, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide increases the levels of cAMP, which in turn reduces inflammation.
Biochemical and Physiological Effects
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of asthma, COPD, and rheumatoid arthritis. N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has been shown to have anti-tumor activity in certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has several advantages for lab experiments. It is a small molecule that can selectively target specific proteins and enzymes, making it a promising candidate for drug development. It has also been extensively studied for its potential therapeutic applications in various diseases. However, there are also limitations to the use of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide in lab experiments. The synthesis method requires high precision and expertise, which can make it difficult to produce large quantities of the compound. In addition, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide. One direction is to further investigate its potential therapeutic applications in various diseases. N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has already shown promise in the treatment of asthma, COPD, rheumatoid arthritis, and Alzheimer's disease, but further studies are needed to determine its efficacy and safety in humans. Another direction is to study the mechanism of action of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide in more detail. Understanding how N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide selectively inhibits the activity of PDE4D could lead to the development of more effective drugs for the treatment of inflammatory diseases. Finally, future studies could focus on optimizing the synthesis method of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide to make it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide involves a series of chemical reactions that require high precision and expertise. The first step involves the preparation of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-methyl-1-naphthylamine to give the final product, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to selectively inhibit the activity of the enzyme phosphodiesterase 4D (PDE4D), which is involved in the regulation of inflammatory responses. N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has been shown to reduce inflammation in animal models of asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-7-5-10-17(13-15)21-23-20(27-24-21)14-25(2)22(26)19-12-6-9-16-8-3-4-11-18(16)19/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVACGXQKUGZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl {4-[(benzylamino)carbonyl]phenyl}carbamate](/img/structure/B5784412.png)


![N-[(4-phenyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5784428.png)
![methyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784429.png)
![1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5784437.png)



![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)